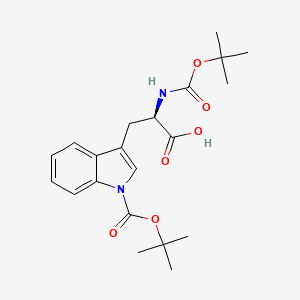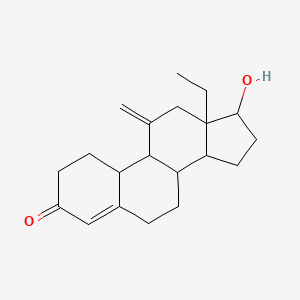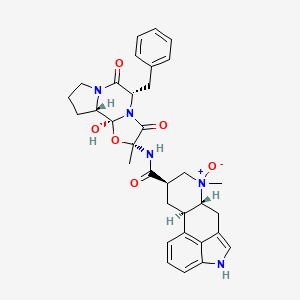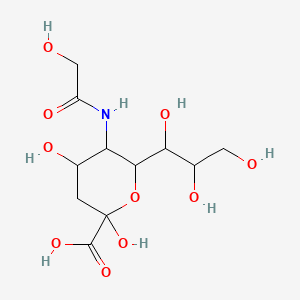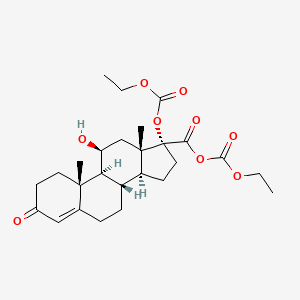
1,2-Dihydro Diethyl Loteprednol Carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydro Diethyl Loteprednol Carbonate is a synthetic corticosteroid with anti-inflammatory properties. It is used in the preparation of other soft steroids and is known for its application in ophthalmic solutions to treat various inflammatory conditions of the eye. The compound has a molecular formula of C26H36O9 and a molecular weight of 492.56 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dihydro Diethyl Loteprednol Carbonate is synthesized through a series of chemical reactions involving the modification of the steroid backboneThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The production is carried out in compliance with regulatory guidelines to ensure the safety and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydro Diethyl Loteprednol Carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: Substitution reactions involve the replacement of specific atoms or groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further chemical modifications or as intermediates in the synthesis of other compounds .
Aplicaciones Científicas De Investigación
1,2-Dihydro Diethyl Loteprednol Carbonate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other corticosteroids and related compounds.
Biology: Studied for its effects on cellular processes and inflammation pathways.
Industry: Utilized in the development of pharmaceutical formulations and quality control assays.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydro Diethyl Loteprednol Carbonate involves its interaction with specific intracellular receptors. The compound binds to glucocorticoid receptors, leading to the modulation of gene expression. This results in the induction of anti-inflammatory proteins and the inhibition of inflammatory mediators such as prostaglandins and leukotrienes. The compound is designed to be a “soft drug,” meaning it is active at the site of administration and rapidly metabolized to inactive components, minimizing adverse effects .
Comparación Con Compuestos Similares
Similar Compounds
Loteprednol Etabonate: Another corticosteroid with similar anti-inflammatory properties.
Prednisolone: A widely used corticosteroid with a broader range of applications.
Dexamethasone: Known for its potent anti-inflammatory effects.
Uniqueness
1,2-Dihydro Diethyl Loteprednol Carbonate is unique due to its design as a soft drug, which reduces the risk of systemic side effects.
Propiedades
Fórmula molecular |
C26H36O9 |
|---|---|
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
ethoxycarbonyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C26H36O9/c1-5-32-22(30)34-21(29)26(35-23(31)33-6-2)12-10-18-17-8-7-15-13-16(27)9-11-24(15,3)20(17)19(28)14-25(18,26)4/h13,17-20,28H,5-12,14H2,1-4H3/t17-,18-,19-,20+,24-,25-,26-/m0/s1 |
Clave InChI |
UXBRRZUGTYPRAA-VOBVLAJWSA-N |
SMILES isomérico |
CCOC(=O)OC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)OC(=O)OCC |
SMILES canónico |
CCOC(=O)OC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)OC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13404420.png)
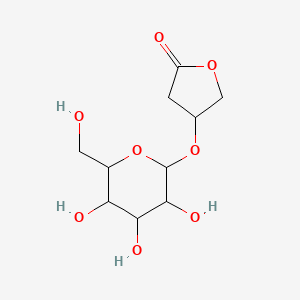
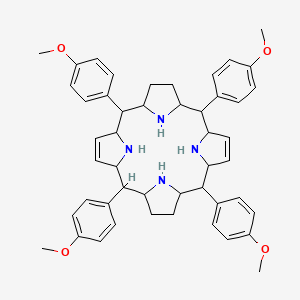
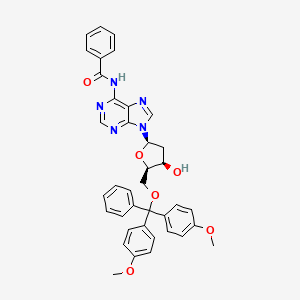
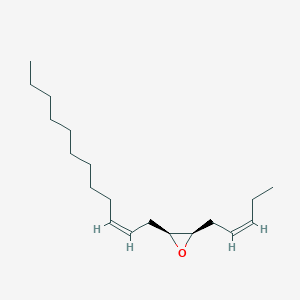
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13404454.png)
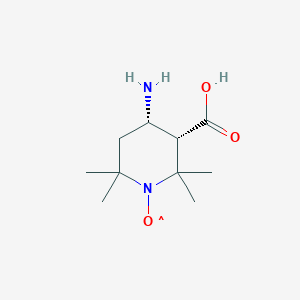
![(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13404462.png)
![[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide](/img/structure/B13404465.png)
